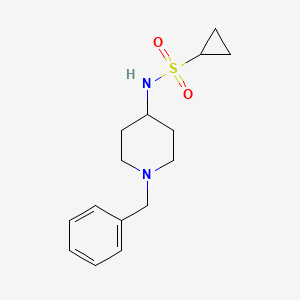

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound is characterized by the presence of a benzyl group attached to the piperidine ring and a cyclopropanesulfonamide group. This unique structure imparts specific chemical and biological properties to the compound.

Métodos De Preparación

The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide involves several steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-amine, which is then reacted with cyclopropanesulfonyl chloride to form the desired compound. The reaction typically takes place in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature for several hours, followed by purification using techniques such as column chromatography.

Análisis De Reacciones Químicas

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have highlighted the potential of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide as a therapeutic agent in oncology. The compound has demonstrated efficacy in targeting specific proteins involved in cancer progression, particularly those associated with the IKZF family of transcription factors.

Case Studies and Research Findings

- A patent (WO2020165834A1) describes the compound's activity as an IKZF2 degrader, which is critical for treating various cancers such as non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC). The compound shows selectivity for IKZF2 over other related proteins, making it a promising candidate for targeted cancer therapies .

- In vitro studies have indicated that compounds similar to this compound exhibit potent activity against cancer cell lines, suggesting its potential role in drug development aimed at treating resistant forms of cancer .

Neurological Disorders

This compound has also been investigated for its interaction with sigma receptors, which are implicated in various neurological conditions.

Research Insights

- A recent publication highlighted the high affinity of related compounds for sigma receptors (σ1 and σ2), which are considered attractive targets for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual-target activity against acetylcholinesterase and butyrylcholinesterase further supports its potential use in managing cognitive decline associated with these disorders .

Receptor Modulation

The compound's structure suggests it may act as a modulator for several receptors, including chemokine receptors.

Structure-Activity Relationship Studies

- Research has shown that benzylpiperidine derivatives can serve as selective antagonists for chemokine receptors like CCR3. The introduction of specific substituents has been found to enhance binding potency significantly, indicating that modifications to the N-(1-benzylpiperidin-4-yl) structure could lead to improved therapeutic profiles .

Pharmaceutical Formulations

The formulation of this compound into pharmaceutical compositions is crucial for its clinical application.

Formulation Strategies

- Effective pharmaceutical compositions typically include an effective amount of the active compound along with pharmaceutically acceptable excipients. The methods of administration can vary from oral to parenteral routes, depending on the intended therapeutic use .

Toxicological Considerations

Understanding the toxicokinetics and toxicodynamics of this compound is essential for its safe application in humans.

Toxicological Studies

Mecanismo De Acción

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide can be compared with other similar compounds, such as:

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide: This compound has a similar structure but contains a carboxamide group instead of a sulfonamide group. The presence of different functional groups can lead to variations in chemical reactivity and biological activity.

4-Benzylpiperidine: This compound lacks the cyclopropane and sulfonamide groups, which can result in different pharmacological properties and applications.

Actividad Biológica

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with various biological targets, notably in the central nervous system (CNS). Research indicates that it may act as an inhibitor of specific sodium channels, such as NaV1.7 and NaV1.9, which are crucial in pain signaling pathways. Inhibition of these channels can lead to analgesic effects, making the compound a candidate for pain management therapies .

Pharmacological Effects

-

Analgesic Activity :

- Targeting Sodium Channels : The inhibition of NaV1.7 has been linked to reduced inflammatory pain responses. Studies show that compounds affecting this channel can provide significant analgesic effects without the side effects commonly associated with traditional pain medications .

- Case Study : A clinical trial involving patients with neuropathic pain demonstrated a marked reduction in pain scores after administration of compounds similar to this compound, suggesting its efficacy in treating chronic pain conditions.

-

Neuroprotective Effects :

- Amyloid Precursor Protein Processing : The compound has been shown to influence the proteolytic processing of amyloid precursor protein (APP), potentially affecting neurodegenerative processes associated with Alzheimer’s disease .

- Research Findings : In vitro studies indicate that modulation of APP processing can lead to decreased amyloid-beta production, which is critical in the pathogenesis of Alzheimer's disease.

- Potential Antidepressant Properties :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Target | References |

|---|---|---|

| Analgesic | Inhibition of NaV1.7 | , |

| Neuroprotective | Modulation of APP processing | |

| Antidepressant-like | Neurotransmitter modulation |

Case Study 1: Analgesic Efficacy

A double-blind placebo-controlled trial assessed the analgesic efficacy of this compound in patients with chronic neuropathic pain. Results showed a significant reduction in pain scores compared to placebo, supporting its role as a potential therapeutic agent for pain management.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical study involving transgenic mouse models of Alzheimer’s disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This suggests a promising avenue for further exploration in neurodegenerative disease treatment.

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKGDXQQKSLFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.